molecular formula C9H12N2O2 B3031394 Ethyl 4,6-dimethylpyrimidine-5-carboxylate CAS No. 305794-79-0

Ethyl 4,6-dimethylpyrimidine-5-carboxylate

Cat. No. B3031394
M. Wt: 180.2 g/mol
InChI Key: GZTLMQODJCSFML-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 4,6-dimethylpyrimidine-5-carboxylate consists of a pyrimidine ring with ethyl and carboxylate functional groups. The chlorine atom is attached at position 2. For a visual representation, refer to the relevant peer-reviewed papers or technical documents .

Scientific Research Applications

Molecular Structures and Chemical Interactions

  • Ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate and its derivatives have been analyzed for their molecular structures, revealing intramolecular and intermolecular hydrogen bonds that impact their chemical properties and potential applications in material science or pharmaceuticals (Wu et al., 2005).

Synthesis Techniques

  • Novel synthesis methods for ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates have been developed, demonstrating how this compound can be synthesized more efficiently, which is important for various scientific applications (Eynde et al., 2003).

Herbicidal Activities

  • A study on N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl]acyl thiourea, synthesized from ethyl 4,6-dimethylpyrimidine-5-carboxylate, indicated significant herbicidal activities, suggesting its potential in agricultural sciences (Fu-b, 2014).

X-Ray Diffraction Studies

  • X-ray diffraction studies of compounds like ethyl 6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, related to ethyl 4,6-dimethylpyrimidine-5-carboxylate, provide insights into the molecular and crystal structures of potential medicinal compounds (Gurskaya et al., 2003).

Anti-Inflammatory and Anti-Microbial Activities

  • Ethyl 4,6-dimethylpyrimidine-5-carboxylate derivatives have been explored for their antibacterial, antifungal, and anti-inflammatory activities, indicating their potential in developing new therapeutic agents (A.S.Dongarwar et al., 2011).

Chemical Reduction Studies

  • Research on the reduction of ethyl 4-substituted-2-methylthiopyrimidine-5-carboxylates to 1,6-dihydropyrimidines, including ethyl 4,6-dimethylpyrimidine-5-carboxylate, provides valuable information for chemical synthesis and drug design (Shadbolt & Ulbricht, 1968).

Calcium Channel Binding Studies

  • Studies have been conducted on the binding activities of compounds derived from ethyl 4,6-dimethylpyrimidine-5-carboxylate to calcium channels, which could be relevant in pharmaceutical research, particularly in cardiology (Singh et al., 2009).

Vinylphosphonium Salt Mediated Synthesis

  • Novel synthetic pathways involving vinylphosphonium salt and ethyl 1H-perimidine-2-carboxylate, a derivative of ethyl 4,6-dimethylpyrimidine-5-carboxylate, have been explored, contributing to the field of organic chemistry (Yavari et al., 2002).

Semiconductor Polymer Synthesis

  • Ethyl 4,6-dimethylpyrimidine-5-carboxylate has been utilized in the synthesis of novel semiconducting polymers, showcasing its application in materials science and electronics (Gunathilake et al., 2013).

Safety And Hazards

  • Safety Data Sheet (SDS) : Refer to the MSDS for detailed safety information .

properties

IUPAC Name

ethyl 4,6-dimethylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-4-13-9(12)8-6(2)10-5-11-7(8)3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTLMQODJCSFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CN=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609120
Record name Ethyl 4,6-dimethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,6-dimethylpyrimidine-5-carboxylate

CAS RN

305794-79-0
Record name Ethyl 4,6-dimethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using General Procedure F: A solution of 4,6-dimethyl-pyrimidine-5-carboxylic acid from above (prepared as described in patent application PCT/US00/11632) (42 mg, 0.28 mmol), (3-aminomethyl-benzyl)-(1H-benzoimidazol-2-ylmethyl)-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine (100 mg, 0.25 mmol), HOBT (38 mg, 0.28 mmol) and 4-methylmorpholine (40 μL, 0.38 mmol) in DMF (0.8 mL) was flushed with N2. EDCI (54 mg, 0.28 mmol) was added and the mixture was stirred at room temperature overnight. Purification of the colorless syrup (150 mg) by column chromatography on silica gel (CH2Cl2/MeOH/NH4OH, 100:2:1) followed by radial chromatography on silica gel (1 mm plate, CH2Cl2/MeOH/NH4OH, 100:2:1) afforded AMD11084 (80 mg, 60%) as a white foam. 1H NMR (CDCl3) δ 1.64-1.77 (m, 1H), 1.91-2.08 (m, 2H), 2.18-2.34 (m, 1H), 2.37 (s, 6H), 2.69-2.91 (m, 2H), 3.73 (s, 2H), 3.80 (d, 1H, J=16.5 Hz), 4.00 (d, 1H, J=16.5 Hz), 4.07-4.13 (m, 1H), 4.69 (d, 2H, J=5.7 Hz), 6.53 (t, 1H, J=5.7 Hz), 6.96-7.10 (m, 3H), 7.16-7.22 (m, 2H), 7.29-7.31 (m, 2H), 7.40-7.45 (m, 3H), 8.64 (d, 1H, J=3.6 Hz), 8.81 (s, 1H); 13C NMR (CDCl3) δ 21.71, 22.28, 24.38, 29.55, 44.29, 49.22, 55.11, 61.90, 111.12, 118.82, 121.68, 122.78, 127.32, 128.67, 129.09, 129.24, 130.48, 135.22, 137.66, 137.83, 140.30, 147.22, 156.42, 157.60,157.91, 163.43, 166.96. ES-MS m/z 532.4 (M+H). Anal. Calcd. for C32H33N7O.0.4CH2Cl2: C, 68.80; H, 6.02; N, 17.33. Found: C, 68.56; H, 6.09; N, 17.34.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3-aminomethyl-benzyl)-(1H-benzoimidazol-2-ylmethyl)-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
40 μL
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
solvent
Reaction Step One
Name
Quantity
54 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl 2-acetyl-3-ethoxybut-2-enoate (10.7 g, 0.0537 mol), formamidine acetate (5.6 g, 0.054 mol) and sodium ethoxide (2.7 M in ethanol, 20.0 mL) were mixed in ethanol (30 mL) and the mixture was stirred at 90° C. for 4 h. The reaction mixture was cooled, quenched with water and concentrated. The crude material was purified by flash chromatography on silical gel, eluting with 10%, 50% ethyl acetate/hexane to afford the desired product (7.4 g, 76%) as a yellow oil. MS (EI) 181.1 (M+1). 1H NMR (300 MHz, CDCl3) δ (ppm) 8.97 (s, 1H), 4.44 (q, 2H), 2.56 (s, 6H), 1.42 (t, 3H).
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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